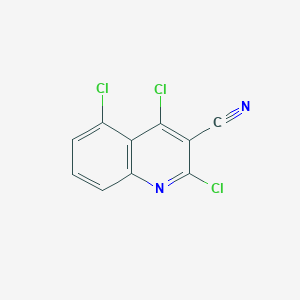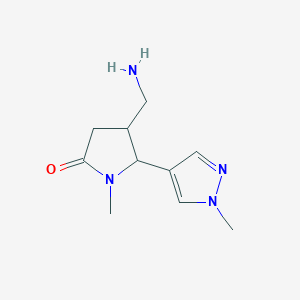
4-(Aminomethyl)-1-methyl-5-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Aminomethyl)-1-methyl-5-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one is a synthetic organic compound with a unique structure that includes a pyrazole ring and a pyrrolidinone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-1-methyl-5-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one typically involves multi-step organic reactions. One common method involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be formed by the cyclization of an appropriate amino acid derivative.
Coupling of the Rings: The final step involves coupling the pyrazole and pyrrolidinone rings through a series of condensation reactions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Aminomethyl)-1-methyl-5-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminomethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the aminomethyl group.
Wissenschaftliche Forschungsanwendungen
4-(Aminomethyl)-1-methyl-5-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 4-(Aminomethyl)-1-methyl-5-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-5-methyl-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one: Similar structure but with an amino group instead of an aminomethyl group.
4-Amino-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one: Similar structure but lacks the aminomethyl group.
Uniqueness
4-(Aminomethyl)-1-methyl-5-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one is unique due to the presence of both the aminomethyl and pyrazole groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Eigenschaften
Molekularformel |
C10H16N4O |
|---|---|
Molekulargewicht |
208.26 g/mol |
IUPAC-Name |
4-(aminomethyl)-1-methyl-5-(1-methylpyrazol-4-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H16N4O/c1-13-6-8(5-12-13)10-7(4-11)3-9(15)14(10)2/h5-7,10H,3-4,11H2,1-2H3 |
InChI-Schlüssel |
AIAMWBJIUOYCKV-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C=N1)C2C(CC(=O)N2C)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


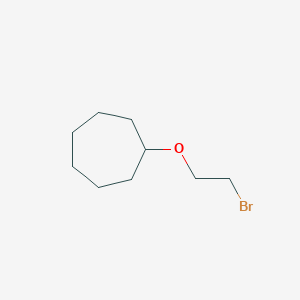
![1-[2-Amino-1-(3-methylphenyl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13226722.png)
![N-Ethyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B13226724.png)
![Butyl[1-(3,5-dimethylphenyl)ethyl]amine](/img/structure/B13226726.png)


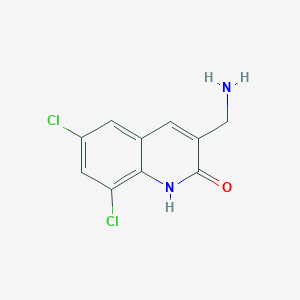


![1-(2-Methylpropyl)-4-[4-(2-methylpropyl)piperidin-4-yl]piperazine](/img/structure/B13226770.png)
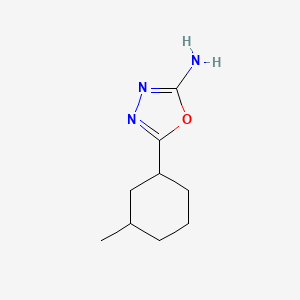
![4-Bromo-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13226790.png)
![1-methyl-4-{octahydropyrrolo[3,4-b]pyrrole-5-carbonyl}-1H-pyrazole](/img/structure/B13226798.png)
